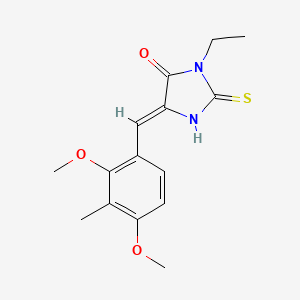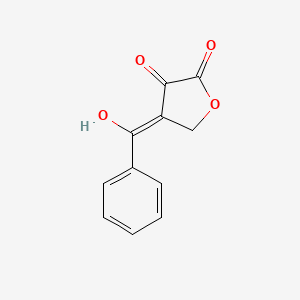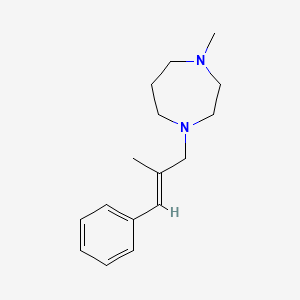![molecular formula C20H25N3O B5911090 N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, commonly known as TBBMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBBMA is a hydrazone derivative that exhibits remarkable biological activities, making it a promising candidate for drug development and other biomedical applications.
作用機序
The mechanism of action of TBBMA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell signaling and metabolism. TBBMA has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell growth and proliferation. TBBMA also inhibits the activity of topoisomerases, which are essential for DNA replication and repair.
Biochemical and Physiological Effects:
TBBMA exhibits significant biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit bacterial growth, and modulate the immune response. TBBMA has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. TBBMA also exhibits potent antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, TBBMA has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
TBBMA has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. TBBMA is also relatively inexpensive, making it an attractive option for researchers on a budget. However, TBBMA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on TBBMA, including its potential use as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases. Researchers are also investigating the use of TBBMA as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Additionally, TBBMA and its derivatives are being studied for their potential use in drug delivery systems, which could improve the efficacy and safety of existing drugs.
合成法
TBBMA can be synthesized through a simple and efficient method that involves the condensation of 4-tert-butylbenzaldehyde and 4-methylphenylhydrazine with 2-acetylpyridine. The reaction takes place in the presence of a catalyst and under controlled conditions, resulting in the formation of TBBMA as a yellow crystalline solid with high purity.
科学的研究の応用
TBBMA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Researchers have investigated the biological activities of TBBMA and its derivatives, evaluating their potential as anticancer, antimicrobial, and antiviral agents. TBBMA has also been studied for its potential use in drug delivery systems and as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-[(Z)-(4-tert-butylphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-5-11-18(12-6-15)21-14-19(24)23-22-13-16-7-9-17(10-8-16)20(2,3)4/h5-13,21H,14H2,1-4H3,(H,23,24)/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNAEANQXPNPPZ-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)


![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)